molecular formula C21H22N4O3 B5149541 3-[(1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}-4-piperidinyl)oxy]pyridine

3-[(1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}-4-piperidinyl)oxy]pyridine

Cat. No. B5149541
M. Wt: 378.4 g/mol
InChI Key: CSFKPMHIDBIXHI-UHFFFAOYSA-N
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Description

3-[(1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}-4-piperidinyl)oxy]pyridine is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Mechanism of Action

The mechanism of action of 3-[(1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}-4-piperidinyl)oxy]pyridine is not fully understood. However, it is believed to exert its pharmacological effects by interacting with various molecular targets such as amyloid-β peptides, dopamine D2 receptors, and cancer cells. It has been shown to inhibit the aggregation of amyloid-β peptides by binding to their hydrophobic regions and preventing their self-assembly into toxic oligomers. It has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the extrinsic apoptotic pathway. Furthermore, it has been shown to bind to the dopamine D2 receptor and modulate its signaling pathway, which may have implications for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}-4-piperidinyl)oxy]pyridine are diverse and depend on the specific molecular target it interacts with. It has been shown to reduce the levels of amyloid-β peptides in the brain, which may have implications for the treatment of Alzheimer's disease. It has also been shown to induce apoptosis in cancer cells, which may have implications for the treatment of various types of cancer. Additionally, it has been shown to modulate the signaling pathway of the dopamine D2 receptor, which may have implications for the treatment of various neurological disorders such as Parkinson's disease and schizophrenia.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}-4-piperidinyl)oxy]pyridine in lab experiments include its high potency, selectivity, and specificity for the molecular targets it interacts with. It also has a relatively simple synthesis method and can be easily purified by column chromatography. However, its limitations include its high cost, low solubility in aqueous solutions, and potential toxicity at high concentrations.

Future Directions

There are several future directions for the research and development of 3-[(1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}-4-piperidinyl)oxy]pyridine. One direction is to further explore its potential therapeutic applications in various diseases such as Alzheimer's disease, cancer, and neurological disorders. Another direction is to optimize its pharmacokinetic properties such as solubility, bioavailability, and metabolic stability to improve its efficacy and safety. Additionally, it may be interesting to investigate its potential applications in other fields such as materials science and catalysis.

Synthesis Methods

The synthesis method of 3-[(1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}-4-piperidinyl)oxy]pyridine involves the reaction of 4-piperidinone hydrochloride, 5-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid, and 3-hydroxypyridine-2-carboxylic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in a suitable solvent such as dichloromethane. The resulting product is purified by column chromatography to obtain the pure compound.

Scientific Research Applications

3-[(1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}-4-piperidinyl)oxy]pyridine has shown promising results in various scientific research applications. It has been explored as a potential therapeutic agent for the treatment of Alzheimer's disease due to its ability to inhibit the aggregation of amyloid-β peptides, which are believed to play a crucial role in the pathogenesis of the disease. It has also been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. Additionally, it has been studied as a potential ligand for the dopamine D2 receptor, which is involved in the regulation of various physiological processes such as movement, cognition, and emotion.

properties

IUPAC Name

[5-(phenoxymethyl)-1H-pyrazol-3-yl]-(4-pyridin-3-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c26-21(20-13-16(23-24-20)15-27-17-5-2-1-3-6-17)25-11-8-18(9-12-25)28-19-7-4-10-22-14-19/h1-7,10,13-14,18H,8-9,11-12,15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFKPMHIDBIXHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CN=CC=C2)C(=O)C3=NNC(=C3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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